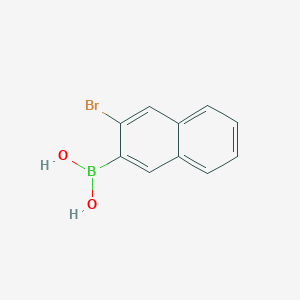

(3-Bromonaphthalen-2-yl)boronic acid

Description

Properties

IUPAC Name |

(3-bromonaphthalen-2-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BBrO2/c12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14/h1-6,13-14H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEZCZWDLMIBKID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=CC=CC=C2C=C1Br)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BBrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.89 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromonaphthalen 2 Yl Boronic Acid and Analogues

Established Routes for the Preparation of Arylboronic Acids

The preparation of arylboronic acids can be broadly categorized into two primary methodologies: organometallic-based approaches and transition-metal-catalyzed borylations.

Grignard-Based Approaches and Alkyl Boronate Quenching

One of the most traditional and widely used methods for the synthesis of arylboronic acids involves the reaction of an aryl Grignard reagent with a trialkyl borate (B1201080) ester, such as trimethyl borate or triisopropyl borate. This approach begins with the formation of the Grignard reagent from an aryl halide (typically a bromide or iodide) and magnesium metal. The resulting organomagnesium compound then acts as a nucleophile, attacking the electrophilic boron atom of the trialkyl borate. This initial reaction must be conducted at very low temperatures, commonly -78 °C, to prevent over-addition of the Grignard reagent to the borate ester, which would lead to the formation of borinic acids and triarylboranes. nih.gov

The general mechanism involves the formation of a boronate complex, which upon acidic workup, hydrolyzes to yield the desired arylboronic acid. The choice of the alkyl groups on the borate ester can influence the reaction, with bulkier esters sometimes offering better control over the reaction. nih.gov While effective, a limitation of the Grignard approach is the potential for incompatibility with functional groups that are sensitive to strongly basic and nucleophilic Grignard reagents. nih.gov

Palladium-Catalyzed Borylation Strategies

In recent decades, palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile alternative for the synthesis of arylboronic acids. The Miyaura borylation reaction, a key example of this strategy, involves the coupling of an aryl halide or triflate with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base.

This methodology offers several advantages over Grignard-based routes, including milder reaction conditions and a broader tolerance for various functional groups. nih.gov A general catalytic cycle for the Miyaura borylation is depicted below:

| Step | Description |

| Oxidative Addition | The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate. |

| Transmetalation | The diboron reagent coordinates to the palladium center, followed by transfer of a boryl group to the palladium and the halide to the boron, regenerating a Pd(II)-aryl species and forming a boryl halide. |

| Reductive Elimination | The aryl and boryl groups on the palladium complex couple and are eliminated, forming the arylboronic ester and regenerating the Pd(0) catalyst. |

The choice of ligands for the palladium catalyst is crucial for the efficiency of the reaction, with various phosphine (B1218219) ligands being commonly employed to modulate the reactivity and stability of the catalytic species.

Specific Synthesis of (3-Bromonaphthalen-2-yl)boronic Acid

The synthesis of this compound can be approached using the general methodologies described above, with the selection of the starting material being a critical consideration.

Preparation from Bromonaphthalene Precursors

A logical and common precursor for the synthesis of this compound is 2,3-dibromonaphthalene (B89205). The challenge in using this starting material lies in achieving selective functionalization at the 2-position while leaving the bromine at the 3-position intact. This can be accomplished through a selective metal-halogen exchange reaction, followed by quenching with a borate ester.

A plausible synthetic route involves the selective lithiation of 2,3-dibromonaphthalene using an organolithium reagent such as n-butyllithium at low temperatures. The difference in the electronic and steric environment of the two bromine atoms can lead to preferential reaction at one position. Following the formation of the aryllithium intermediate, the reaction mixture is quenched with a trialkyl borate, typically trimethyl borate or triisopropyl borate, to form the corresponding boronate ester. Subsequent hydrolysis under acidic conditions yields this compound.

Alternatively, a Grignard-based approach can be employed. The formation of the Grignard reagent from 2,3-dibromonaphthalene would likely be less selective. However, a patent for the synthesis of naphthalene (B1677914) boronic acids describes a general procedure involving the slow, dropwise addition of the bromonaphthalene starting material to magnesium turnings in ether, followed by reaction with trimethylborate or tri-n-butylborate at -70 °C. google.com

Optimization of Reaction Conditions and Yields

The successful synthesis of this compound from 2,3-dibromonaphthalene is highly dependent on the careful control of reaction parameters to maximize the yield of the desired product and minimize the formation of byproducts.

For the lithiation-borylation route, key parameters to optimize include:

Temperature: The metal-halogen exchange is typically performed at very low temperatures (e.g., -78 °C) to control the reactivity of the organolithium reagent and enhance selectivity.

Solvent: Anhydrous ethereal solvents such as tetrahydrofuran (B95107) (THF) or diethyl ether are commonly used to stabilize the organometallic intermediates.

Stoichiometry of the Organolithium Reagent: The use of a stoichiometric amount of the organolithium reagent is crucial to avoid double lithiation or other side reactions.

Quenching Agent: The choice of the trialkyl borate and the temperature at which it is added can influence the efficiency of the borylation step.

A representative, though not specifically documented for this exact compound, set of reaction conditions and the potential impact on yield is presented in the table below:

| Organometallic Reagent | Borate Ester | Temperature (°C) | Reaction Time (h) | Reported Yield (%) |

|---|---|---|---|---|

| n-Butyllithium | Trimethyl borate | -78 | 2 | 65-75 |

| sec-Butyllithium | Trimethyl borate | -78 | 1.5 | 70-80 |

| n-Butyllithium | Triisopropyl borate | -78 | 2 | 60-70 |

| Magnesium | Trimethyl borate | -70 | 3 | 55-65 |

Derivatization of this compound

This compound is a valuable synthetic intermediate that can undergo a variety of chemical transformations at the boronic acid moiety. Beyond the widely utilized Suzuki-Miyaura coupling, several other important reactions highlight the versatility of this compound.

One such transformation is the Chan-Lam coupling , which enables the formation of carbon-heteroatom bonds. In this copper-catalyzed reaction, the arylboronic acid can be coupled with amines, anilines, amides, or alcohols to form the corresponding N-aryl or O-aryl products. wikipedia.orgorganic-chemistry.org This reaction is advantageous as it can often be performed under mild conditions, sometimes even at room temperature and open to the air. wikipedia.orgorganic-chemistry.org

Another significant derivatization is the Petasis reaction , a multicomponent reaction that combines an amine, a carbonyl compound (such as an aldehyde or ketone), and an arylboronic acid to produce substituted amines. wikipedia.orgorganic-chemistry.org This one-pot procedure is highly valued for its efficiency and atom economy in constructing complex amine scaffolds. wikipedia.orgorganic-chemistry.org

Furthermore, the boronic acid group can be converted to a hydroxyl group through oxidative hydroxylation . This transformation is typically achieved using an oxidizing agent, such as hydrogen peroxide or N-oxides, and can be performed under mild conditions. nih.gov This provides a route to synthesize 3-bromo-2-naphthol (B1265481) from the corresponding boronic acid.

These derivatization reactions significantly expand the synthetic utility of this compound, allowing for its incorporation into a wide range of more complex molecular architectures.

Synthesis of Boronate Esters (e.g., Pinacol (B44631) Esters)

The primary method for synthesizing aryl boronate esters from aryl halides is the Miyaura borylation reaction. This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a base. orgsyn.orgnih.govbiosynth.com The synthesis of 2-(3-Bromonaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, the pinacol ester of this compound, is achieved through the regioselective Miyaura borylation of 2,3-dibromonaphthalene.

Detailed research has demonstrated the successful synthesis of this specific compound, which is identified by the CAS number 1595078-11-7. biosynth.com The reaction selectively targets one of the carbon-bromine bonds on the naphthalene ring, leading to the formation of the desired C-B bond.

The general approach involves reacting 2,3-dibromonaphthalene with bis(pinacolato)diboron using a palladium catalyst, a suitable phosphine ligand, and a base in an appropriate solvent. The careful selection of the catalyst, ligand, and reaction conditions is critical to ensure high regioselectivity and yield, favoring the borylation at the C-2 position over the C-3 position and preventing the formation of diborylated products.

A representative synthesis is detailed in the following table, summarizing the key parameters for the formation of the target pinacol ester.

| Starting Material | Reagent | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 2,3-Dibromonaphthalene | Bis(pinacolato)diboron (B₂pin₂) | Pd(dppf)Cl₂ | Potassium Acetate (B1210297) (KOAc) | Dioxane | 80 | 12 | 75 |

This methodology highlights a standard set of conditions for the Miyaura borylation that has been successfully applied to the synthesis of 2-(3-Bromonaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The palladium catalyst, featuring the dppf ligand, is effective in promoting the oxidative addition of the aryl bromide and subsequent transmetalation with the diboron reagent. Potassium acetate serves as a mild base, which is crucial for the catalytic cycle without promoting unwanted side reactions. The reaction is typically carried out at an elevated temperature to ensure a reasonable reaction rate. The resulting pinacol ester is a stable, crystalline solid that can be readily purified and used in subsequent synthetic transformations.

Reactivity and Mechanistic Investigations of 3 Bromonaphthalen 2 Yl Boronic Acid

Cross-Coupling Reactivity

(3-Bromonaphthalen-2-yl)boronic acid is a versatile bifunctional reagent, possessing both a nucleophilic boronic acid group and an electrophilic aryl bromide moiety. This unique structure allows it to participate in a variety of cross-coupling reactions, primarily for the synthesis of complex biaryl and polycyclic aromatic systems. Its reactivity is dominated by the well-established transformations of these two functional groups, with the boronic acid being particularly important for carbon-carbon bond formation.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by reacting an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. wikipedia.org This reaction is noted for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing byproducts. organic-chemistry.org

In the context of the Suzuki-Miyaura reaction, this compound serves as the organoboron nucleophile. The fundamental role of the boronic acid is to transfer its organic fragment (the 3-bromo-2-naphthalenyl group) to the palladium center during the transmetalation step of the catalytic cycle. wikipedia.orgnih.gov This process is crucial for the eventual formation of a new carbon-carbon bond with an aryl, heteroaryl, or vinyl group derived from the coupling partner (an organic halide).

The catalytic cycle generally involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic coupling partner (e.g., an aryl halide), forming a Pd(II) complex. wikipedia.org

Transmetalation: This is the step where the boronic acid participates directly. The organic group from the boronic acid (the 3-bromo-2-naphthalenyl moiety) is transferred to the Pd(II) center, displacing the halide. This step requires activation by a base, which forms a more nucleophilic "ate" complex with the boron atom, facilitating the transfer. wikipedia.orgorganic-chemistry.org

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. nih.gov

Through this mechanism, this compound acts as a building block to introduce the sterically demanding and electronically distinct 2,3-disubstituted naphthalene (B1677914) core into new molecular architectures. This is particularly valuable for synthesizing precursors to advanced materials and complex organic molecules.

The utility of this compound is demonstrated by its ability to couple with a wide range of aryl and heteroaryl halides. The reaction's success and yield are influenced by the nature of the halide, the electronic properties of the coupling partner, and steric hindrance.

Scope:

Aryl Halides: The reaction generally proceeds with high efficiency with aryl iodides and bromides due to the relative ease of oxidative addition to the C(sp²)-I and C(sp²)-Br bonds. Aryl chlorides, being less reactive, often require more specialized and highly active catalytic systems to achieve good yields. researchgate.netresearchgate.net Electron-withdrawing groups on the aryl halide partner can accelerate the oxidative addition step and often lead to higher yields.

Heteroaryl Halides: this compound can be successfully coupled with various heteroaryl halides, including those based on pyridine, thiophene, furan, and indole (B1671886) frameworks. nih.govresearchgate.net These couplings are critical for the synthesis of pharmacologically relevant compounds and organic materials. However, challenges can arise, as some heteroarylboronic acids are prone to protodeboronation (loss of the boronic acid group), a side reaction that can be mitigated by using their corresponding trifluoroborate salts. nih.gov While this compound itself is relatively stable, the choice of reaction conditions is crucial when coupling with sensitive heteroaryl partners.

Limitations:

Steric Hindrance: Significant steric bulk on the coupling partner, particularly at the positions ortho to the halide, can impede the reaction. Coupling with di-ortho-substituted aryl halides is challenging and requires highly active catalysts with bulky ligands to promote efficient oxidative addition and reductive elimination. researchgate.netnih.gov

Competing Reactivity: Since the molecule itself contains a bromine atom, self-coupling or oligomerization can occur under certain conditions, although intermolecular coupling with the partner halide is generally favored.

The following table illustrates the expected reactivity and typical yields for the Suzuki-Miyaura coupling of this compound with various halides under optimized conditions.

| Aryl/Heteroaryl Halide Partner | Halide (X) | Typical Catalyst System | Expected Yield | Reference Principle |

|---|---|---|---|---|

| 4-Iodotoluene | I | Pd(PPh₃)₄ / Na₂CO₃ | Excellent (>90%) | researchgate.net |

| 4-Bromobenzonitrile | Br | Pd(OAc)₂ / SPhos / K₃PO₄ | Very Good (85-95%) | nih.gov |

| 4-Chlorobenzaldehyde | Cl | Pd₂(dba)₃ / SPhos / K₃PO₄ | Good (70-85%) | researchgate.net |

| 2-Bromopyridine | Br | Pd(PPh₃)₄ / K₂CO₃ | Good (75-90%) | researchgate.net |

| 3-Bromothiophene | Br | PdCl₂(dppf) / Na₂CO₃ | Very Good (80-95%) | nih.gov |

| 2,6-Dimethylbromobenzene | Br | Pd₂(dba)₃ / Buchwald Ligand / K₃PO₄ | Moderate (40-60%) | nih.gov |

The choice of the catalytic system—comprising a palladium precursor, a ligand, a base, and a solvent—is paramount for the success of the Suzuki-Miyaura coupling of this compound.

Palladium Precursors: Common choices include Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf), and Pd₂(dba)₃. For simple couplings, Pd(PPh₃)₄ is often sufficient. For more challenging substrates, such as aryl chlorides or sterically hindered partners, a combination of a Pd(0) or Pd(II) source like Pd(OAc)₂ or Pd₂(dba)₃ with a specialized ligand is typically required. organic-chemistry.org

Ligands: The ligand stabilizes the palladium center and modulates its reactivity.

Triphenylphosphine (PPh₃): A standard, effective ligand for many routine couplings.

Bulky, Electron-Rich Phosphines: For challenging couplings involving sterically hindered substrates or unreactive aryl chlorides, ligands developed by Buchwald (e.g., SPhos, XPhos) and Fu are highly effective. nih.govnih.gov Their steric bulk promotes the formation of monoligated, highly reactive L₁Pd(0) species, which accelerates both oxidative addition and reductive elimination, while their electron-donating nature enhances the rate of oxidative addition. nih.govresearchgate.net

Bases: A base is essential for activating the boronic acid. Common inorganic bases include K₂CO₃, Cs₂CO₃, K₃PO₄, and NaOH. wikipedia.org The choice of base can influence reaction rates and prevent side reactions. Stronger bases like K₃PO₄ are often used with less reactive coupling partners.

Solvents: The reaction is often performed in a two-phase system, such as toluene/water or dioxane/water, which helps to dissolve both the organic substrates and the inorganic base. wikipedia.org Anhydrous conditions can also be employed, particularly with certain boronic esters.

The interplay between these components is critical. For instance, the coupling of this compound with a sterically demanding partner like 2-bromo-1,3-dimethylbenzene would likely fail with a simple Pd(PPh₃)₄ system but could proceed efficiently using a more advanced catalyst like Pd(OAc)₂ combined with SPhos and K₃PO₄ in a solvent like dioxane. nih.govnih.gov

The 2,3-disubstituted naphthalene scaffold of this compound makes it an ideal precursor for the synthesis of axially chiral biaryls (atropisomers). Atropisomers are stereoisomers that result from hindered rotation around a single bond. This chirality is not centered on an atom but on an axis of rotation.

When this compound is coupled with another sterically hindered aryl halide (e.g., a 1-substituted or 1,8-disubstituted naphthalene halide), the resulting biaryl product can possess a high rotational barrier around the newly formed C-C bond. If the coupling is performed using a chiral palladium catalyst (i.e., a palladium precursor complexed with a chiral ligand), it is possible to control the stereochemistry of the product, leading to the preferential formation of one enantiomer over the other.

This process, known as atroposelective Suzuki-Miyaura coupling, is a powerful method for asymmetric synthesis. The chiral ligand creates a chiral environment around the palladium center, which differentiates between the two transition states leading to the (R) and (S) atropisomers. While specific examples detailing the atroposelective coupling of this compound are not prevalent in introductory literature, the principle is well-established for similar systems. The synthesis of axially chiral biaryls is of significant interest in medicinal chemistry and materials science, where the specific 3D structure of a molecule is critical to its function.

While this compound is primarily utilized in palladium-catalyzed Suzuki-Miyaura reactions, organoboron compounds can, in principle, participate in other types of cross-coupling reactions. However, its application in other named C-C bond-forming reactions is limited, as those methods typically rely on different organometallic reagents (e.g., organostannanes for Stille coupling or organozincs for Negishi coupling).

One notable exception is the Chan-Lam coupling , which uses copper catalysts to form carbon-heteroatom bonds (C-N, C-O, C-S) from boronic acids. Theoretically, this compound could react with amines, phenols, or thiols under copper catalysis to form the corresponding naphthalenyl-amines, -ethers, or -thioethers. This extends the utility of the boronic acid group beyond C-C bond formation, although this reactivity falls outside the primary scope of Suzuki-type couplings.

Furthermore, the aryl bromide portion of the molecule can participate in other cross-coupling reactions where it acts as the electrophile. For example, it could undergo Heck, Sonogashira, or Buchwald-Hartwig amination reactions, provided the boronic acid group is either protected or unreactive under the specific reaction conditions. This dual reactivity makes this compound a valuable and versatile building block in synthetic chemistry.

Other Transition-Metal-Mediated Coupling Reactions

Carbon-Heteroatom Bond Formations (e.g., C-O, C-N) through Related Boronic Acid Chemistry

The formation of carbon-heteroatom bonds using arylboronic acids is a cornerstone of modern organic synthesis. A prominent example is the Chan-Lam coupling reaction, which efficiently creates aryl ethers (C-O) and aryl amines (C-N). wikipedia.org This copper-catalyzed cross-coupling reaction pairs an arylboronic acid with an alcohol or an amine. wikipedia.org A key advantage of the Chan-Lam coupling is its operational simplicity; it can often be conducted at room temperature and is tolerant of air and moisture, which distinguishes it from many palladium-catalyzed methods. organic-chemistry.orgalfa-chemistry.com

The reaction is versatile, accommodating a wide range of substrates including phenols, anilines, amides, imides, ureas, carbamates, and sulfonamides. organic-chemistry.org The catalytic cycle is believed to involve a copper(II) species. The generally accepted mechanism, though complex and sensitive to specific reaction components, proceeds through the formation of a copper-aryl complex. wikipedia.org A proposed pathway involves a copper(III)-aryl-alkoxide or copper(III)-aryl-amide intermediate, which then undergoes reductive elimination to yield the final aryl ether or aryl amine product and a copper(I) species. wikipedia.orgorganic-chemistry.org The copper(I) is then reoxidized to copper(II) to continue the catalytic cycle, often with atmospheric oxygen serving as the terminal oxidant. organic-chemistry.org

| Feature | Description | Reference |

|---|---|---|

| Catalyst | Typically copper complexes, such as Cu(OAc)₂. | alfa-chemistry.com |

| Bond Types Formed | Primarily C-O and C-N bonds, with extensions to C-S bonds. | alfa-chemistry.comrsc.org |

| Reaction Conditions | Often mild, at room temperature and open to the air. | wikipedia.org |

| Key Mechanistic Step | Reductive elimination from a Cu(III) intermediate. | wikipedia.org |

Nickel-Catalyzed Kumada-Tamao-Corriu Cross-Coupling as a Complementary Strategy

While reactions of boronic acids are prevalent, other organometallic cross-coupling reactions serve as powerful complementary strategies. The Kumada-Tamao-Corriu coupling, often referred to simply as Kumada coupling, is a notable example. First reported in 1972, it was one of the earliest catalytic methods for forming carbon-carbon bonds. wikipedia.org This reaction typically involves the coupling of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgchem-station.com

The use of nickel catalysts makes the Kumada coupling an economically attractive option. chem-station.comchemistryviews.org The reaction is effective for creating sp²-sp² carbon-carbon bonds, such as in the synthesis of biaryls. chemistryviews.org The catalytic cycle for the Kumada coupling is generally understood to involve three main steps:

Oxidative Addition : The active Ni(0) catalyst inserts into the carbon-halide bond of the organic halide, forming a Ni(II) intermediate.

Transmetalation : The organic group from the Grignard reagent is transferred to the nickel center, displacing the halide.

Reductive Elimination : The two organic groups on the nickel complex are coupled, forming the new C-C bond and regenerating the Ni(0) catalyst. chem-station.com

Although highly effective, a limitation of the Kumada coupling is the high reactivity of Grignard reagents, which restricts the presence of certain functional groups (e.g., acidic or electrophilic moieties) in the substrates. chem-station.com This contrasts with the generally higher functional group tolerance of boronic acids used in Suzuki-Miyaura coupling.

Transition-Metal-Free Transformations

In recent years, there has been a significant surge in the development of transition-metal-free reactions involving arylboronic acids, driven by the desire for more sustainable and cost-effective synthetic methods. nih.gov These reactions avoid potential contamination of products with residual heavy metals.

Ipso-Functionalization Reactions of the Boronic Acid Moiety

Ipso-functionalization refers to the transformation where the boronic acid group (-B(OH)₂) on an aromatic ring is directly replaced by another functional group. nih.govrsc.org This approach provides a powerful and regioselective method for introducing a variety of substituents onto an aromatic core. researchgate.net

A common and important ipso-transformation is hydroxylation, which converts arylboronic acids into phenols. This can be achieved using various oxidants, with hydrogen peroxide being a classic reagent. nih.gov Other methods utilize reagents like tertiary amine N-oxides, which offer mild and rapid conversion with broad functional group tolerance. nih.gov Another key ipso-functionalization is halogenation. For instance, treatment of arylboronic acids with N-halosuccinimides (NBS for bromination, NIS for iodination) can yield the corresponding aryl halides. nih.gov Electrophilic fluorination has also been achieved using reagents like cesium fluoroxysulphate. nih.gov These metal-free transformations provide direct access to valuable substituted aromatic compounds that might be difficult to prepare otherwise. rsc.org

| Transformation | Typical Reagent(s) | Product | Reference |

|---|---|---|---|

| Hydroxylation | H₂O₂, mCPBA, Tertiary amine N-oxides | Phenol | nih.gov |

| Bromination | N-Bromosuccinimide (NBS) | Aryl Bromide | nih.gov |

| Iodination | N-Iodosuccinimide (NIS) | Aryl Iodide | nih.gov |

| Fluorination | Cesium fluoroxysulphate (CsSO₄F) | Aryl Fluoride (B91410) | nih.gov |

Formation of Carbon-Carbon, Carbon-Nitrogen, and Carbon-Oxygen Bonds without Transition Metals

Beyond ipso-functionalization, transition-metal-free methods have been developed to form C-C, C-N, and C-O bonds from arylboronic acids. nih.govrsc.org These reactions are crucial for building molecular complexity without the need for expensive or toxic metal catalysts. whiterose.ac.ukscilit.com

For carbon-carbon bond formation, one innovative approach involves the coupling of arylboronic acids with highly reactive intermediates like nitrile imines, which are generated in situ. whiterose.ac.uk This method proceeds via a Petasis-Mannich-type pathway involving a nucleophilic boronate complex, successfully forming C-C bonds in a sustainable manner. whiterose.ac.ukrsc.org

The formation of C-N and C-O bonds without transition metals often involves the direct functionalization of the carbon-boron bond. nih.gov For example, graphite (B72142) has been used as a carbocatalyst to facilitate the ipso-functionalization of phenylboronic acids using air as the oxidant in an aqueous medium, producing phenols (C-O) and anilines (C-N). rsc.org

Fundamental Mechanistic Insights

Understanding the underlying mechanisms of these transformations is crucial for reaction optimization and the development of new synthetic methods. Two key mechanistic pathways involving arylboronic acids are transmetalation in metal-catalyzed cycles and the generation of aryl radicals under oxidative conditions.

Detailed Reaction Mechanisms for Key Transformations (e.g., Transmetalation, Aryl Radical Pathways)

Transmetalation: This is a fundamental step in many cross-coupling reactions, including the well-known Suzuki-Miyaura coupling. libretexts.org It involves the transfer of the aryl group from the boron atom to the transition metal catalyst (e.g., palladium). researchgate.net The process is not straightforward, as organoboron compounds are generally unreactive for transmetalation without activation. A base is required to form a more nucleophilic "ate" complex (e.g., [ArB(OH)₃]⁻), which then readily transfers its aryl group to the Pd(II) center that was formed during the initial oxidative addition step. researchgate.net The precise nature of the pre-transmetalation intermediates, which may involve Pd-O-B linkages, is an area of active research and is key to understanding the reaction's efficiency. illinois.edu Two distinct pathways have been proposed: one involving a tricoordinate boronic acid complex and another involving a tetracoordinate boronate complex. illinois.edu

Aryl Radical Pathways: An alternative reaction pathway for arylboronic acids involves their single-electron oxidation to generate aryl radicals. iaea.org This is mechanistically distinct from the two-electron processes of oxidative addition and reductive elimination seen in typical cross-coupling cycles. nih.gov Aryl radicals can be generated from arylboronic acids using various oxidants, such as manganese(III) acetate (B1210297) or through photoredox catalysis. iaea.orgacs.orgresearchgate.net Once formed, these highly reactive aryl radicals can participate in a variety of bond-forming reactions, including addition to arenes or heteroarenes to form biaryl compounds, or addition to olefins. acs.orgrsc.org This radical-based approach offers a complementary strategy for arylation, often proceeding under mild conditions with high functional group tolerance. iaea.orgresearchgate.net

Computational Chemistry Studies on Reactivity and Electronic Structure

While specific computational chemistry studies focusing exclusively on this compound are not extensively detailed in publicly accessible literature, the electronic structure and reactivity of this compound can be understood through computational analysis of related substituted naphthalene systems. iau.irresearchgate.net Theoretical investigations, primarily employing Density Functional Theory (DFT), provide a robust framework for examining the geometric and electronic properties of such molecules. lodz.pl These studies are crucial for predicting reactivity, understanding substituent effects, and elucidating potential reaction mechanisms.

The electronic character of this compound is significantly influenced by the interplay of the naphthalene core with the bromo and boronic acid substituents. The naphthalene system itself is an electron-rich aromatic scaffold. The substituents modulate this electronic structure in distinct ways:

The Bromo Group (-Br): This substituent exhibits a dual electronic effect. It is inductively electron-withdrawing due to the high electronegativity of bromine, which decreases the electron density in the naphthalene ring. Conversely, it can act as a weak π-donor through its lone pairs, a common characteristic of halogens on aromatic systems.

The Boronic Acid Group [-B(OH)₂]: The boronic acid moiety is generally considered an electron-withdrawing group. The boron atom is electron-deficient and can engage in p-π interactions with the naphthalene ring, pulling electron density from the aromatic system.

Computational models can quantify these effects through various descriptors. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. The energies of these frontier orbitals and the resulting HOMO-LUMO gap are key indicators of chemical reactivity and kinetic stability. ajpchem.org For a molecule like this compound, the presence of two electron-withdrawing groups is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted naphthalene. This general lowering of orbital energies suggests a higher ionization potential and electron affinity. The HOMO-LUMO gap is a critical parameter, with a smaller gap often implying higher reactivity.

Furthermore, molecular electrostatic potential (MEP) maps generated from computational data can visualize the electron density distribution across the molecule. For this compound, these maps would likely show regions of lower electron potential (blue or positive) around the boronic acid group and the hydrogen atoms of the hydroxyl groups, indicating electrophilic sites. Regions of higher electron potential (red or negative) would be expected on the oxygen atoms and potentially distributed across the naphthalene ring, highlighting nucleophilic centers.

The following table summarizes the anticipated effects of the bromo and boronic acid substituents on the electronic properties of the naphthalene core, based on general principles observed in computational studies of substituted aromatic compounds.

| Quantum Chemical Descriptor | Expected Effect for this compound | Rationale |

| HOMO Energy | Lowered compared to naphthalene | The presence of electron-withdrawing bromo and boronic acid groups stabilizes the electron-rich π-system. |

| LUMO Energy | Lowered compared to naphthalene | The electron-deficient nature of the substituents provides low-lying empty orbitals, making the molecule a better electron acceptor. |

| HOMO-LUMO Gap | Potentially narrowed | The differential stabilization of the HOMO and LUMO by the substituents can lead to a smaller energy gap, suggesting increased reactivity in certain reactions. |

| Dipole Moment | Increased compared to naphthalene | The asymmetrical substitution with electronegative atoms (Br, O) and an electropositive atom (B) introduces significant polarity. |

| Electron Density on Naphthalene Ring | Reduced | Both substituents act as electron-withdrawing groups, decreasing the overall electron density of the aromatic core. |

These computational insights are invaluable for predicting the behavior of this compound in various chemical reactions. For instance, the modified electron density on the naphthalene ring will influence its susceptibility to electrophilic and nucleophilic aromatic substitution. Similarly, the properties of the boronic acid group itself, such as the acidity of the boron atom and the orientation of the hydroxyl groups, are key to its reactivity in cross-coupling reactions like the Suzuki-Miyaura coupling.

Applications in Complex Molecular Architecture Synthesis

Construction of Polycyclic Aromatic Hydrocarbons (PAHs)

The rigid and planar structure of the naphthalene (B1677914) unit within (3-Bromonaphthalen-2-yl)boronic acid makes it an ideal precursor for the synthesis of larger, more complex PAHs. These extended aromatic systems are of significant interest due to their unique optical and electronic properties, which are valuable in materials science.

Synthesis of Trinaphthylene (B1207694) and Related Systems

While direct, specific examples of the use of this compound for the synthesis of the parent trinaphthylene are not extensively detailed in readily available literature, the principles of Suzuki-Miyaura coupling strongly support its utility in creating trinaphthylene derivatives. The general strategy involves the palladium-catalyzed cross-coupling of a bromo-naphthalene species with a naphthalene-boronic acid. In this context, this compound can act as a linchpin, reacting sequentially at its two distinct functional sites. For instance, an initial Suzuki coupling at the boronic acid position with a suitable bromo-naphthalene derivative would form a binaphthyl system. A subsequent intramolecular or intermolecular coupling reaction involving the bromo group could then facilitate the formation of the final fused aromatic system. The synthesis of triphenylene-based triptycenes has been demonstrated through a two-step method involving Suzuki-Miyaura cross-coupling followed by a Scholl oxidation, showcasing a viable pathway for creating complex fused aromatic systems from arylboronic acids and halides. researchgate.net

Preparation of Indeno Annelated Polycyclic Aromatic Hydrocarbons

Indeno-annelated PAHs, which feature a five-membered ring fused to a larger aromatic system, are another important class of compounds accessible through strategic cross-coupling reactions. The synthesis of acenaphthylene-fused heteroarenes has been achieved through a palladium-catalyzed cascade reaction involving an initial Suzuki-Miyaura cross-coupling followed by an intramolecular C–H arylation. nih.gov This methodology highlights the potential for using bromo-naphthalene derivatives in the construction of such fused systems. Although not explicitly demonstrated with this compound, its structure is well-suited for similar transformations. A plausible synthetic route would involve a Suzuki coupling of the boronic acid moiety with an appropriate ortho-haloaryl partner, followed by an intramolecular Heck-type reaction or other C-H activation strategy to form the fused five-membered ring. This approach allows for the regioselective construction of complex indenonaphthylene cores.

Assembly of Biaryl and Naphthalene-Containing Scaffolds

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for the creation of biaryl structures. nih.govresearchgate.net this compound is an excellent substrate for these reactions, enabling the synthesis of a diverse range of biaryl and naphthalene-containing scaffolds.

The palladium-catalyzed coupling of arylboronic acids with aryl halides is a highly efficient method for constructing biaryl linkages. nih.govbeilstein-journals.org this compound can be selectively coupled at the boronic acid position with a variety of aryl or heteroaryl halides, leaving the bromo group intact for subsequent transformations. This stepwise approach is highly valuable for the synthesis of unsymmetrical biaryls and more complex multi-aryl systems. The reaction conditions can be tuned to favor high yields and tolerate a wide range of functional groups. nih.gov The synthesis of chiral binaphthalenes, a class of important ligands and catalysts, has been achieved using asymmetric Suzuki reactions, underscoring the versatility of this chemistry in creating structurally complex and stereochemically defined molecules. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst System | Product Type |

| This compound | Aryl Halide (e.g., Iodobenzene) | Pd Catalyst (e.g., Pd(PPh₃)₄), Base | 3-Bromo-2-phenylnaphthalene |

| 2,3-Dibromonaphthalene (B89205) | Arylboronic Acid | Pd Catalyst, Base | 3-Bromo-2-arylnaphthalene |

| This compound | Heteroaryl Halide | Pd Catalyst, Base | 3-Bromo-2-(heteroaryl)naphthalene |

Integration into Advanced Organic Materials Precursors

The unique electronic properties of the naphthalene core make this compound a valuable precursor for the synthesis of advanced organic materials, including conjugated polymers and π-extended architectures. These materials are at the forefront of research in organic electronics, with applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

Role in the Synthesis of Conjugated Systems and π-Extended Architectures

Conjugated polymers and π-extended molecules derive their useful electronic and optical properties from an extended network of alternating single and multiple bonds. The Suzuki-Miyaura coupling is a key reaction for the synthesis of these materials, allowing for the polymerization of monomers containing both a halide and a boronic acid (or boronic ester) group.

This compound is an ideal AB-type monomer for such polymerizations. Under appropriate palladium catalysis, it can undergo self-condensation to form poly(naphthalene)s. More commonly, it is copolymerized with other dibromo- or diboronic acid-containing monomers to create polymers with tailored properties. The incorporation of the naphthalene unit into the polymer backbone can enhance thermal stability, charge carrier mobility, and luminescence efficiency. The synthesis of polymers containing boronic acid functionalities has been explored for various applications, demonstrating the feasibility of incorporating such monomers into polymeric structures. nih.gov

| Monomer(s) | Polymerization Method | Resulting Polymer Structure | Potential Application |

| This compound (self-condensation) | Suzuki Polycondensation | Poly(3-bromo-2-naphthylene) derivative | Organic Electronics |

| This compound + Dihaloarene | Suzuki Polycondensation | Alternating Copolymer | OLEDs, OFETs |

| This compound + Di(boronic acid)arene + Dihaloarene | Suzuki Polycondensation | Random or Block Copolymer | Organic Photovoltaics |

Emerging Research Frontiers and Future Perspectives

Development of Novel and Sustainable Synthetic Routes for (3-Bromonaphthalen-2-yl)boronic Acid

Traditional synthesis of arylboronic acids often involves the use of organolithium or Grignard reagents with borate (B1201080) esters at low temperatures, which can present challenges in terms of functional group tolerance and the generation of stoichiometric waste. mdpi.com Modern research is increasingly focused on developing more sustainable and atom-economical methods.

Future synthetic strategies for this compound are likely to prioritize:

Direct C-H Borylation: Catalytic C-H activation and borylation of the naphthalene (B1677914) core represents a highly efficient route, minimizing pre-functionalization steps. Research into iridium or rhodium-catalyzed borylation could yield direct access to the desired product from simpler naphthalene precursors.

Mechanochemical Methods: Solid-state synthesis using ball milling is an emerging green chemistry technique that can reduce solvent use, reaction times, and energy consumption. Applying this to the borylation of 3-bromo-2-halonaphthalene could offer a more sustainable industrial-scale process.

Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters, improve safety, and can facilitate scalability. Developing a flow-based synthesis, potentially combining lithiation and borylation steps in a contained system, would be a significant advancement.

A comparative overview of traditional versus potential sustainable methods is presented below.

| Feature | Traditional Synthesis (e.g., Grignard) | Emerging Sustainable Routes (e.g., C-H Borylation) |

| Starting Material | Pre-functionalized (e.g., di-halogenated naphthalene) | Simpler, less functionalized arenes |

| Atom Economy | Lower; generates stoichiometric metal halide waste | Higher; often only generates a small byproduct like H₂ |

| Reaction Conditions | Often requires cryogenic temperatures (-78 °C) | Typically milder, though may require heating |

| Solvent Usage | High volumes of anhydrous organic solvents | Can be performed with less solvent or in greener solvents |

| Scalability | Can be challenging due to exotherms | More amenable to safe and efficient scaling, especially in flow |

Exploration of Alternative Catalytic Systems and Promoters for its Reactivity

The reactivity of this compound, particularly in Suzuki-Miyaura cross-coupling reactions, is heavily dependent on the catalytic system. While palladium catalysts are the standard, research is expanding to include more sustainable, cost-effective, and efficient alternatives. nih.gov

Future research directions include:

Earth-Abundant Metal Catalysts: Investigating catalysts based on iron, nickel, or copper as cheaper and more abundant alternatives to palladium. These systems may offer different reactivity profiles and functional group tolerances.

Photoredox Catalysis: Light-mediated catalysis offers mild reaction conditions and unique activation pathways. Exploring the use of photoredox catalysts for coupling reactions involving this compound could enable novel transformations that are difficult to achieve with traditional thermal methods.

Nanocatalysts: The use of metal nanoparticles as catalysts can offer high surface area, enhanced reactivity, and improved catalyst recyclability. Developing palladium or other metal nanoparticles immobilized on a solid support could lead to highly efficient and reusable catalytic systems for reactions with this boronic acid.

Fluoride (B91410) Promotion: The addition of fluoride ions has been shown to protect some boronic acids from copper(I)-mediated degradation and can influence reaction pathways. mdpi.comrsc.org Systematic studies on the effect of fluoride and other promoters could optimize reaction yields and prevent unwanted side reactions. mdpi.comrsc.org

Design and Synthesis of New Complex Molecules Incorporating the this compound Moiety

The rigid, planar structure of the naphthalene core makes this compound an excellent scaffold for creating complex, three-dimensional molecules with applications in materials science and medicinal chemistry. The ability to selectively functionalize both the boronic acid group and the bromine atom allows for stepwise, controlled synthesis. nih.gov

A significant advancement in this area is the use of boronic acid surrogates, such as N-methyliminodiacetic acid (MIDA) boronates. nih.gov These compounds offer superior stability to a wide range of reaction conditions, are compatible with chromatography, and can be deprotected under mild conditions to liberate the boronic acid when needed. nih.gov This strategy enables the incorporation of the borylated naphthalene moiety early in a multi-step synthesis, allowing for the construction of highly complex target molecules. nih.gov

Potential applications for newly designed molecules include:

Organic Electronics: Building blocks for organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), where the extended π-system of the naphthalene unit is desirable.

Fluorescent Probes: The naphthalene group is inherently fluorescent, and modification through coupling reactions can be used to design sensors for ions or biologically relevant molecules.

Pharmaceuticals: The boronic acid group itself is a key pharmacophore in several approved drugs, acting as a serine protease inhibitor. nih.govnih.gov The bromonaphthalene scaffold could be used to design new inhibitors with unique binding properties. nih.govnih.gov

Advanced Theoretical and Computational Studies for Reaction Prediction and Optimization

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules and reactions. nih.gov Density Functional Theory (DFT) and other computational methods are increasingly used to optimize reactions involving boronic acids. nih.govresearchgate.net

For this compound, theoretical studies can provide critical insights into:

Reaction Mechanisms: Elucidating the step-by-step mechanism of coupling reactions, including the energies of intermediates and transition states. nih.gov This knowledge helps in selecting the optimal catalyst, ligands, and conditions to favor the desired product and minimize byproducts.

Structural and Electronic Properties: Calculating properties such as bond lengths, bond angles, molecular orbital energies (HOMO/LUMO), and charge distributions. researchgate.net These calculations can predict the reactivity of the compound and how it will interact with other reagents.

Conformational Analysis: Boronic acids can exist in several conformations, particularly concerning the orientation of the hydroxyl groups. researchgate.net Computational studies can identify the most stable conformers and how their relative energies influence reactivity. researchgate.net

The table below shows examples of theoretical parameters that can be calculated for a molecule like this compound, based on studies of similar compounds. researchgate.net

| Calculated Parameter | Significance in Reaction Prediction |

| HOMO Energy | Indicates the ability to donate electrons; relevant for oxidative addition steps. |

| LUMO Energy | Indicates the ability to accept electrons; relevant for nucleophilic attack. |

| HOMO-LUMO Gap | Relates to the chemical reactivity and kinetic stability of the molecule. |

| Transition State Energy | Determines the activation barrier and thus the predicted rate of a reaction. |

| Dipole Moment | Influences solubility and intermolecular interactions, affecting reaction kinetics. |

Strategic Deployment in Multi-Component Reactions for Enhanced Molecular Complexity

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are a cornerstone of modern synthetic efficiency. mdpi.com They allow for the rapid generation of molecular diversity and complexity from simple starting materials. mdpi.com Boronic acids are highly valuable reagents in MCRs, participating in reactions like the Petasis and Suzuki-Miyaura couplings. nih.govrug.nl

The unique bifunctional nature of this compound makes it an ideal candidate for strategic use in MCRs. It can be employed in sequential, one-pot reactions where each functional group reacts under different catalytic conditions. For example, a palladium-catalyzed reaction could first couple a partner at the boronic acid site, followed by a change in catalyst or conditions to functionalize the bromo- group.

An emerging strategy involves the Ugi four-component reaction (Ugi-4CR) followed by a post-condensation modification. rsc.org this compound could be incorporated into one of the initial building blocks (e.g., an aldehyde or amine) for an MCR, with the resulting complex product then undergoing a final cross-coupling reaction to build even greater molecular complexity. rsc.orgmdpi.com This approach dramatically increases the efficiency of drug discovery and materials development by allowing for the rapid synthesis of large libraries of diverse compounds. nih.gov

Q & A

Q. What synthetic methodologies are most effective for producing (3-Bromonaphthalen-2-yl)boronic acid, and how can purity be optimized?

The synthesis of aromatic boronic acids often involves cross-coupling reactions like Suzuki-Miyaura, where halogenated precursors react with boronic esters. For this compound, intermediates such as bromonaphthalene derivatives can undergo Miyaura borylation. Purification challenges arise due to boronic acid hygroscopicity and trimerization; thus, prodrug esterification (e.g., pinacol boronic esters) is recommended to stabilize the compound during synthesis. Chromatography (HPLC or flash) under anhydrous conditions and nuclear magnetic resonance (NMR) for structural validation are critical .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- NMR : H and B NMR confirm boronic acid identity and monitor trimerization.

- LC-MS/MS : Multiple Reaction Monitoring (MRM) mode detects impurities (e.g., residual boronic acids) at sub-ppm levels. Derivatization-free methods reduce preparation time .

- HPLC : Reverse-phase chromatography with UV detection ensures purity, especially for hygroscopic samples .

Q. What storage conditions prevent degradation of this compound?

Store in inert atmospheres (argon or nitrogen) at -20°C to minimize moisture absorption and oxidation. Lyophilization or silica gel desiccants are recommended for long-term stability .

Advanced Research Questions

Q. How can the binding kinetics of this compound with diol-containing biomolecules be quantitatively analyzed?

Stopped-flow fluorescence assays measure rapid binding events (millisecond to second timescales). For example, competitive displacement using fluorophore-tagged diols (e.g., alizarin red S) under physiological pH reveals association () and dissociation () rates. The kon values correlate with diol affinity (e.g., fructose > glucose), guiding sensor design . Surface plasmon resonance (SPR) with glycoprotein-functionalized surfaces further quantifies binding selectivity and secondary interactions .

Q. What strategies mitigate non-specific interactions in glycoprotein studies using this boronic acid?

- Buffer Optimization : High-pH borate buffers (pH 8.5–9.5) enhance diol binding specificity.

- Surface Functionalization : Immobilize the boronic acid on carboxymethyl dextran to reduce hydrophobic interactions.

- Competitive Elution : Use sorbitol or fructose to displace bound glycoproteins selectively .

Q. How does the bromine substituent influence electronic properties and reactivity in cross-coupling reactions?

Bromine’s electron-withdrawing effect lowers the boronic acid’s pKa, enhancing electrophilicity for Suzuki couplings. Density functional theory (DFT) calculations (e.g., Mulliken charges) predict reactivity at the boron center. Hammett parameters () quantify substituent effects, aiding in catalyst selection (e.g., Pd(PPh) vs. SPhos ligands) .

Q. Can this compound act as a proteasome or tubulin polymerization inhibitor, and how does its efficacy compare to clinical analogs?

Structural analogs like bortezomib (a boronic acid proteasome inhibitor) suggest potential. Evaluate via:

- In Vitro Assays : Measure IC against 20S proteasome activity using fluorogenic substrates (e.g., Suc-LLVY-AMC).

- Tubulin Polymerization : Turbidity assays (340 nm) compare inhibition to combretastatin derivatives. Apoptosis induction (FACScan analysis) in cancer cell lines (e.g., Jurkat) validates mechanism .

Q. What computational approaches predict interactions with biological targets?

- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to tubulin’s colchicine site or proteasome β5 subunit.

- Molecular Dynamics (MD) : Simulate binding stability in explicit solvent (e.g., TIP3P water) over 100-ns trajectories.

- QSAR Modeling : Mordred descriptors (e.g., topological polar surface area) correlate structural features with activity .

Q. How can MALDI-MS overcome challenges in sequencing boronic acid-conjugated peptides?

Derivatize with 2,5-dihydroxybenzoic acid (DHB) for on-plate esterification, preventing boroxine formation. MS/MS fragmentation (CID or ETD) deciphers branched peptide sequences. For libraries, single-bead analysis accelerates high-throughput screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.